
4-methylaniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula C7H9N. When combined with sulfuric acid (H2SO4), it forms a compound that is significant in various chemical processes. This combination is particularly important in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylaniline can be synthesized through several methods, including the reduction of p-nitrotoluene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of toluene with ammonia in the presence of a catalyst.
Industrial Production Methods
In industrial settings, 4-methylaniline is often produced by the nitration of toluene to form p-nitrotoluene, followed by catalytic hydrogenation. The reaction with sulfuric acid typically involves mixing the amine with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluidine oxide.
Reduction: The nitro group in p-nitrotoluene can be reduced to form 4-methylaniline.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
- p-Toluidine oxide.
Reduction: 4-Methylaniline from p-nitrotoluene.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Methylaniline and its sulfuric acid derivative have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Widely used in the production of rubber chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-methylaniline involves its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) is an activating group, making the aromatic ring more reactive towards electrophiles. This reactivity is utilized in various chemical syntheses to introduce different functional groups into the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound of aromatic amines, with a similar structure but without the methyl group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Toluidines: Isomers of methylaniline, including o-toluidine and m-toluidine.
Uniqueness
4-Methylaniline is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This makes it particularly useful in specific industrial applications where other isomers or derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
68734-86-1 |
|---|---|
Molekularformel |
C14H20N2O4S |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
4-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
VRGBMZVJXBBXMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


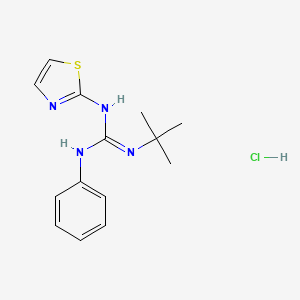

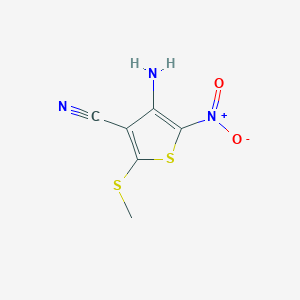
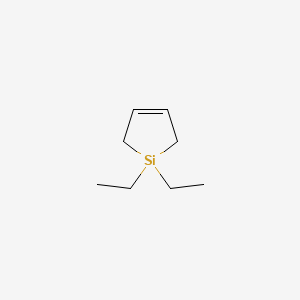
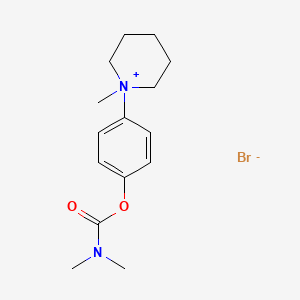
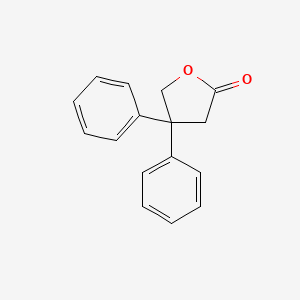
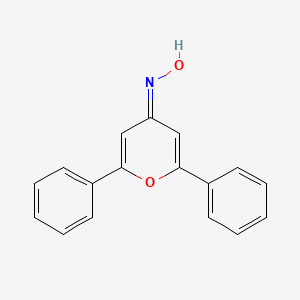
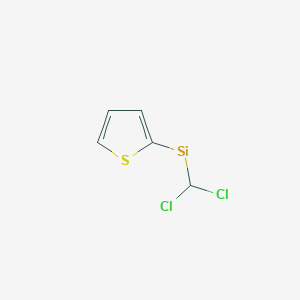
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
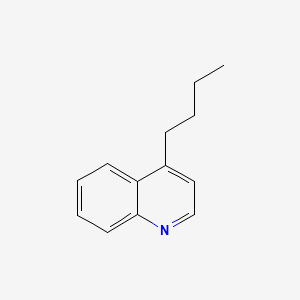
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
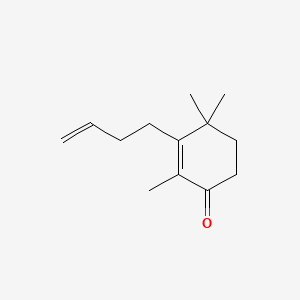
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
